molecular formula C5H11NO6 B14008204 N,2,3,4,5-pentahydroxypentanamide CAS No. 32677-00-2

N,2,3,4,5-pentahydroxypentanamide

Cat. No.: B14008204
CAS No.: 32677-00-2
M. Wt: 181.14 g/mol
InChI Key: AGVYHANDLPZRFS-UHFFFAOYSA-N
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Description

N,2,3,4,5-pentahydroxypentanamide is a compound characterized by the presence of five hydroxyl groups and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,3,4,5-pentahydroxypentanamide typically involves the hydroxylation of a pentanamide precursor. The reaction conditions often include the use of strong oxidizing agents to introduce hydroxyl groups at specific positions on the pentane chain. Common reagents used in this process include hydrogen peroxide and osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N,2,3,4,5-pentahydroxypentanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of pentanoic acid derivatives.

    Reduction: Formation of pentylamine derivatives.

    Substitution: Formation of halogenated pentanamides.

Scientific Research Applications

N,2,3,4,5-pentahydroxypentanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N,2,3,4,5-pentahydroxypentanamide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include modulation of oxidative stress and inflammation.

Comparison with Similar Compounds

    N,2,3,4-tetrahydroxypentanamide: Lacks one hydroxyl group compared to N,2,3,4,5-pentahydroxypentanamide.

    N,2,3,4,5-pentahydroxyhexanamide: Contains an additional carbon in the chain.

    N,2,3,4,5-pentahydroxybutanamide: Contains one less carbon in the chain.

Uniqueness: this compound is unique due to the specific arrangement of hydroxyl groups and the presence of an amide group, which confer distinct chemical and biological properties

Properties

CAS No.

32677-00-2

Molecular Formula

C5H11NO6

Molecular Weight

181.14 g/mol

IUPAC Name

N,2,3,4,5-pentahydroxypentanamide

InChI

InChI=1S/C5H11NO6/c7-1-2(8)3(9)4(10)5(11)6-12/h2-4,7-10,12H,1H2,(H,6,11)

InChI Key

AGVYHANDLPZRFS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(=O)NO)O)O)O)O

Origin of Product

United States

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